Carboxymethoxyamine-d2 Hemihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxymethoxyamine-d2 Hemihydrochloride can be synthesized through the reaction of aminooxyacetic acid with deuterium oxide (D2O) under controlled conditions . The reaction typically involves the use of a deuterium source to replace hydrogen atoms with deuterium, resulting in the formation of the deuterated compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Carboxymethoxyamine-d2 Hemihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler deuterated compounds .
Scientific Research Applications
Carboxymethoxyamine-d2 Hemihydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride involves its interaction with specific molecular targets and pathways. In metabolic studies, the compound acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems. It binds to specific enzymes and substrates, providing insights into metabolic pathways and their regulation.
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic Acid-d2 Hemihydrochloride: Similar in structure and used in similar applications.
2-(Aminooxy)acetic Acid-d2 Hemihydrochloride: Another deuterated compound with comparable uses.
Uniqueness
Carboxymethoxyamine-d2 Hemihydrochloride is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. The deuterium atoms enhance the compound’s stability and allow for more precise measurements in scientific studies .
Properties
IUPAC Name |
2-aminooxy-2,2-dideuterioacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5)/i1D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKYASMKDDGHT-DICFDUPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)ON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-66-2 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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